1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859484
InChI: InChI=1S/C12H13NO3/c1-7-4-3-5-8-9(12(15)16)6-10(14)13(2)11(7)8/h3-5,9H,6H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15859484

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid -

Specification

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 1,8-dimethyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c1-7-4-3-5-8-9(12(15)16)6-10(14)13(2)11(7)8/h3-5,9H,6H2,1-2H3,(H,15,16)
Standard InChI Key DZQPIPVDENTCRC-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(CC(=O)N2C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic name 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid reflects its substitution pattern: a quinoline backbone reduced at positions 1–4, with methyl groups at positions 1 and 8, a ketone at position 2, and a carboxylic acid at position 4. Its IUPAC name and CAS registry number (1269530-15-5) provide unambiguous identification .

Table 1: Key identifiers of 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

PropertyValue
CAS Number1269530-15-5
Molecular FormulaC12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_{3}
Molecular Weight219.24 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

Structural Conformation

While X-ray crystallography data for this specific compound is unavailable, related tetrahydroquinoline structures adopt half-boat or chair conformations in the heterocyclic ring. For example, (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibits a half-boat conformation with aromatic ring dihedral angles of 82.93° . By analogy, 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid likely features a nonplanar ring system, influencing its reactivity and intermolecular interactions .

Synthesis and Characterization

Synthetic Routes

  • Pictet-Spengler cyclization: Condensation of β-arylethylamines with carbonyl compounds.

  • Hydrogenation of quinolines: Catalytic reduction of quinoline precursors.

  • Multicomponent reactions: Leveraging Ugi or Biginelli reactions to assemble the tetracyclic framework.

The carboxylic acid moiety at position 4 suggests post-cyclization oxidation or hydrolysis of ester intermediates, a strategy employed in synthesizing analogous compounds .

Spectroscopic Characterization

Hypothetical characterization data can be inferred from similar molecules:

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (ketone and carboxylic acid) and ν(O-H)\nu(\text{O-H}) at 2500–3000 cm1^{-1}.

  • NMR Spectroscopy:

    • 1H^1\text{H}: Methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and carboxylic proton (δ 12–13 ppm).

    • 13C^{13}\text{C}: Carbonyl carbons (δ 170–210 ppm), aromatic carbons (δ 110–150 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 219.24 with fragmentation patterns reflecting loss of CO2_2 (44 Da) and CH3_3 (15 Da) .

Physicochemical Properties

Solubility and Stability

As a carboxylic acid, the compound is likely soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions. The tetrahydroquinoline core may confer limited solubility in nonpolar solvents. Stability data are unavailable, but α,β-unsaturated ketones are prone to photodegradation, suggesting storage under inert, light-protected conditions.

Thermal Properties

Melting and boiling points remain uncharacterized. Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures of 150–200°C, implying moderate thermal stability for the title compound .

Analytical Methods for Quantification

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is suitable for purity analysis. Mobile phases of acetonitrile/water (acidified with 0.1% formic acid) would enhance peak resolution.

Spectroscopic Methods

X-ray crystallography remains the gold standard for conformational analysis, though computational modeling (DFT, molecular dynamics) offers a practical alternative for structure prediction.

Challenges and Future Directions

Synthesis Optimization

Developing scalable, stereoselective routes is critical. Asymmetric hydrogenation or enzymatic resolution could address chirality challenges in tetrahydroquinoline synthesis.

Biological Screening

In vitro assays against disease-relevant targets (e.g., kinases, GPCRs) are needed to elucidate therapeutic potential.

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